

Application Notes and Protocols for CDK2-IN-14-d3

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | CDK2-IN-14-d3 | |
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Introduction

CDK2-IN-14-d3 is a deuterated, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). As an isotope-labeled compound, it serves as an excellent tool for in vivo studies and as an internal standard in clinical mass spectrometry.[1] Its non-deuterated counterpart, CDK2-IN-14, is a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one class of compounds, which have demonstrated exceptional selectivity for CDK2 over other cyclin-dependent kinases. This high selectivity makes CDK2-IN-14-d3 a valuable chemical probe for investigating the specific roles of CDK2 in cell cycle regulation and for developing potential therapeutics, particularly in oncology.

Recent studies have highlighted that resistance to CDK4/6 inhibitors in cancer therapy can be overcome by a compensatory pathway involving CDK2. This positions selective CDK2 inhibitors like **CDK2-IN-14-d3** as a promising therapeutic strategy for patients who have developed resistance to existing treatments.

Biochemical Data

The inhibitory activity of the parent compound, CDK2-IN-14, was assessed against a panel of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50).

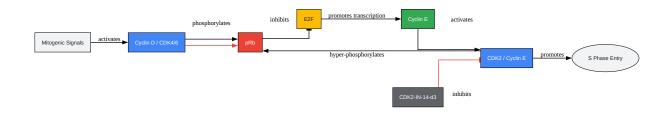


| Kinase Target | IC50 (nM) |
|----------------|-----------|
| CDK2/cyclin E | 5 |
| CDK1/cyclin B | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK6/cyclin D3 | >1000 |
| CDK7/cyclin H | >1000 |
| CDK9/cyclin T1 | >1000 |

Data is representative of the parent compound, CDK2-IN-14, as presented in Sokolsky A, et al. (2022).

Signaling Pathway

CDK2 is a key regulator of the cell cycle, primarily at the G1/S phase transition. Its activity is dependent on its association with regulatory cyclin subunits, namely Cyclin E and Cyclin A. The following diagram illustrates the canonical CDK2 signaling pathway.



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Caption: CDK2 Signaling Pathway and Point of Inhibition.



Experimental ProtocolsIn Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro potency of **CDK2-IN-14-d3** against CDK2/Cyclin E.

Materials:

- Recombinant human CDK2/Cyclin E enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- Substrate peptide (e.g., a derivative of Histone H1)
- CDK2-IN-14-d3 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well plates

Procedure:

- Prepare a serial dilution of CDK2-IN-14-d3 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
- Add the diluted CDK2-IN-14-d3 or DMSO (vehicle control) to the wells of the 96-well plate.
- Add the CDK2/Cyclin E enzyme to all wells except for the "no enzyme" control wells.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.



- Calculate the percent inhibition for each concentration of CDK2-IN-14-d3 relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This protocol can be used to assess the effect of **CDK2-IN-14-d3** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)
- Complete cell culture medium
- CDK2-IN-14-d3 (dissolved in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- · Sterile, clear-bottom 96-well plates

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of CDK2-IN-14-d3 in complete cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of CDK2-IN-14-d3 or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Allow the plate to equilibrate to room temperature.
- Measure cell viability using a suitable reagent according to the manufacturer's instructions.

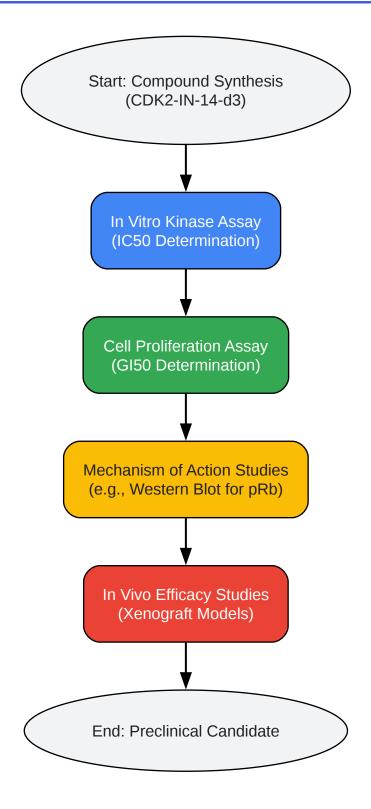


- Calculate the percent viability for each treatment condition relative to the vehicle control.
- Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the log concentration of the compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a kinase inhibitor.





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Caption: General workflow for kinase inhibitor evaluation.



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References

- 1. medchemexpress.com [medchemexpress.com]
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